molecular formula C10H12N2O2 B2877995 2-(Cyclopropylmethoxy)isonicotinamide CAS No. 2034359-04-9

2-(Cyclopropylmethoxy)isonicotinamide

Cat. No.: B2877995
CAS No.: 2034359-04-9
M. Wt: 192.218
InChI Key: KXHKXQPTHMGDPQ-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)isonicotinamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. It is characterized by its molecular formula C10H12N2O2 and a molecular weight of 192.218. This compound is part of the isonicotinamide family, which is known for its diverse biological activities and applications in various fields.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that isonicotinamide, a related compound, can form cocrystals with alkanediacids . This suggests that 2-(Cyclopropylmethoxy)isonicotinamide may also interact with various enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Related compounds such as isonicotinamide have been shown to exhibit superelastic behavior in certain conditions . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that isonicotinamide, a related compound, can undergo pressure-induced superelastic behavior . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that isonicotinamide, a related compound, can exhibit specific polymorphic forms in specific solvents . This suggests that this compound may also exhibit changes in its effects over time, potentially involving stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

It is known that isonicotinamide, a related compound, can be involved in one-carbon metabolism and contribute to nucleotide biosynthesis . This suggests that this compound may also be involved in similar metabolic pathways, potentially interacting with various enzymes or cofactors .

Transport and Distribution

It is known that isonicotinamide, a related compound, can form specific polymorphic forms in specific solvents . This suggests that this compound may also be transported and distributed within cells and tissues in a similar manner .

Subcellular Localization

It is known that isonicotinamide, a related compound, can be an endogenous metabolite of peroxisomes . This suggests that this compound may also be localized in specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)isonicotinamide typically involves the reaction of isonicotinamide with cyclopropylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with isonicotinamide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)isonicotinamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles like halides, amines, and thiols

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Scientific Research Applications

2-(Cyclopropylmethoxy)isonicotinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other valuable compounds

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide
  • N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(cyclopropylmethoxy)isonicotinamide
  • 2-(Cyclopropylmethoxy)-N-(3-ethoxypropyl)isonicotinamide

Uniqueness

2-(Cyclopropylmethoxy)isonicotinamide stands out due to its unique cyclopropylmethoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential for forming various derivatives, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

2-(cyclopropylmethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-10(13)8-3-4-12-9(5-8)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHKXQPTHMGDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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